Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate
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Overview
Description
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a member of the ester class of compounds and is characterized by its unique spiro structure, which includes a spiro[5.5]undecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can be compared with other spiro compounds such as:
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Similar in structure but with different functional groups, leading to different reactivity and applications.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit different stereochemistry and reactivity due to the presence of sulfur or oxygen atoms in the rings.
The uniqueness of this compound lies in its specific ester functional group and the spiro[5.5]undecane ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2,4-dioxospiro[5.5]undecane-5-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-2-18-13(17)12-11(16)8-10(15)9-14(12)6-4-3-5-7-14/h12H,2-9H2,1H3 |
InChI Key |
GHUUMXBSKSWRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(=O)CC12CCCCC2 |
Origin of Product |
United States |
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